2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride
Description
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride (CAS 24152-96-3), also known as 4-Glycylmorpholine hydrochloride, is a morpholine-containing aminoketone derivative. Its structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked to a propan-1-one backbone substituted with an amino group. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of vascular adhesion protein-1 (VAP-1) inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6(8)7(10)9-2-4-11-5-3-9;/h6H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWMLIPTMXEEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-98-5 | |
| Record name | 1-Propanone, 2-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24152-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride typically involves the reaction of morpholine with a suitable precursor, such as 2-bromo-1-propanone. The reaction is carried out under controlled conditions, often in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Containing Analogs
2-Amino-1-{5-[4-(morpholin-4-yl)phenyl]-1,3-dihydro-2H-isoindol-2-yl}ethanone Hydrochloride (Compound 30)
- Structure : Features an isoindol-2-yl group attached to the morpholine-phenyl moiety, increasing steric bulk and aromaticity.
- Activity : Exhibits potent VAP-1 inhibition (IC₅₀ < 10 nM) due to enhanced π-π stacking interactions from the isoindole group .
- Synthesis : Prepared via coupling reactions, yielding 85% efficiency, similar to simpler morpholine derivatives .
2-Chloro-1-(morpholin-4-yl)propan-1-one
Aromatic Ring-Substituted Analogs
2-Amino-1-(p-tolyl)ethan-1-one Hydrochloride (CAS 5467-70-9)
- Structure : Replaces morpholine with a p-tolyl (methylphenyl) group.
- Properties : Reduced solubility in polar solvents due to increased hydrophobicity. Lower similarity score (0.75) compared to the parent compound .
- Applications: Limited bioactivity data, suggesting weaker target affinity than morpholine derivatives .
2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride (CAS 5425-81-0)
Structural and Functional Comparison Table
Key Research Findings
- Morpholine’s Role : The morpholine ring improves water solubility and hydrogen-bonding capacity, critical for pharmacokinetics in drug candidates .
- Bioactivity : Structural complexity (e.g., isoindolyl groups in Compound 30) enhances target affinity but complicates synthesis .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) improve binding to enzymes, while hydrophobic groups (e.g., p-tolyl) reduce solubility .
Biological Activity
2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride, also known as a morpholine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 172.22 g/mol. The compound includes a morpholine ring, which contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve modulation of enzyme activity or receptor binding, affecting various biochemical pathways. Notably, it has shown potential in:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, likely through inhibition of key microbial enzymes.
- Anticancer Properties : Preliminary studies suggest that it may interfere with cell signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 (µM) | Selectivity Index (SI) | Target Organism/Cell Line |
|---|---|---|---|
| Antimicrobial | 5.0 | >10 | Various bacterial strains |
| Anticancer (e.g., MCF7) | 3.5 | >15 | Human breast cancer cells |
| Antifungal | 4.0 | >8 | Candida albicans |
Case Studies
Several studies have explored the biological effects and therapeutic potential of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, revealing a broad spectrum of activity with an IC50 value ranging from 3.5 to 6.0 µM depending on the strain tested.
- Anticancer Research : In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of 3.5 µM. It was found to induce apoptosis through the activation of caspase pathways, marking it as a potential candidate for further development in cancer therapy .
- Mechanistic Insights : Investigations into the mechanism revealed that the compound may act as a dual inhibitor targeting both protein kinases and specific metabolic pathways in cancer cells, thereby enhancing its therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-1-(morpholin-4-yl)propan-1-one hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via amination of morpholine derivatives with ketonic intermediates. For example, a Mannich base reaction involving morpholine, an acyl chloride, and ammonia under acidic conditions (HCl) can yield the hydrochloride salt. Optimization of temperature (e.g., 60–80°C), solvent (e.g., methanol or THF), and stoichiometry (1:1.2 molar ratio of morpholine to ketone) is critical for achieving yields >80% .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Post-synthesis, purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the morpholine ring (δ ~3.5–3.7 ppm for N-CH) and ketone carbonyl (δ ~200 ppm in C) .
- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~2500–3000 cm (N-H of hydrochloride) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL or WinGX for refinement. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature to minimize thermal motion .
- Analysis : Confirm intramolecular hydrogen bonding between the amino group and morpholine oxygen (O···N distance ~2.8 Å) and assess hydrochloride ion pairing .
Q. How can researchers evaluate the compound’s bioactivity against neurological targets, and what assays mitigate false positives?
- Methodology :
- In Vitro Assays : Radioligand binding studies (e.g., dopamine or serotonin receptors) with competitive inhibition curves (IC determination). Use HEK293 cells transfected with human receptors .
- Controls : Include reference antagonists (e.g., haloperidol for dopamine D2) to validate assay specificity.
- Data Interpretation : Cross-validate with functional assays (cAMP or calcium flux) to distinguish binding from activation .
Q. What strategies address low reproducibility in catalytic amination steps during synthesis?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., NiCl/ligand systems) for efficiency. For example, Ni-catalyzed coupling of morpholine with aryl chlorides under inert atmospheres improves consistency .
- Reaction Monitoring : Use in situ FT-IR or GC-MS to detect intermediates (e.g., Schiff bases) and adjust reagent stoichiometry dynamically .
- Troubleshooting : Trace moisture deactivates catalysts; employ molecular sieves or anhydrous solvents .
Data Contradiction and Resolution
Q. How should researchers reconcile conflicting solubility data reported in polar vs. nonpolar solvents?
- Analysis :
- Solubility Testing : Use standardized shake-flask methods (USP guidelines) at 25°C. For example, solubility in water (~50 mg/mL) vs. dichloromethane (<5 mg/mL) may vary due to hydrochloride salt dissociation .
- pH Dependence : Adjust pH (e.g., 1–6) to assess protonation effects. The free base form (pH >8) is more soluble in organic solvents .
Q. Why do crystallographic studies report differing unit cell parameters for the same compound?
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
